molecular formula C7H2BrClFN B2740280 2-Bromo-5-chloro-4-fluorobenzonitrile CAS No. 2055841-25-1

2-Bromo-5-chloro-4-fluorobenzonitrile

Cat. No.: B2740280
CAS No.: 2055841-25-1
M. Wt: 234.45
InChI Key: HBAXDUKYYNUUFB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN It is a derivative of benzonitrile, featuring bromine, chlorine, and fluorine substituents at the 2, 5, and 4 positions, respectively

Mechanism of Action

Target of Action

2-Bromo-5-chloro-4-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide, a chloride, and a fluoride at the 2-, 5-, and 4-positions respectively . The compound’s primary targets are the enzymes and receptors involved in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Mode of Action

The bromide, chloride, and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions . The compound interacts with its targets through these reactions, leading to changes in the structure and function of the targets.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of TADF dyes and APIs. For instance, a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile, is synthesized from this compound with phenoxazines, carbazoles or acridan in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The downstream effects include the production of TADF dyes and APIs with potential antitumor and anti-inflammatory applications .

Result of Action

The molecular and cellular effects of the compound’s action include the synthesis of TADF dyes and APIs. The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5% . In addition, the compound may facilitate the synthesis of quinazolines for use in antitumor and anti-inflammatory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-4-fluorobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-chloro-4-fluorobenzonitrile using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or dimethylformamide are typical.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in ether solvents.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Palladium-Catalyzed Coupling: Biaryl and arylamine derivatives.

    Reduction: Benzylamine or benzoic acid derivatives.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzonitrile is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-fluorobenzonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents, which confer distinct reactivity patterns and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXDUKYYNUUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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